BMT-108908

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25FN2O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

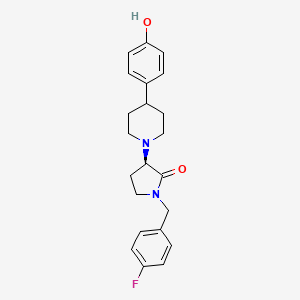

(3R)-1-[(4-fluorophenyl)methyl]-3-[4-(4-hydroxyphenyl)piperidin-1-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1 |

InChI Key |

KOQYBHVHTCKDIZ-OAQYLSRUSA-N |

Isomeric SMILES |

C1CN(C(=O)[C@@H]1N2CCC(CC2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)O)C3CCN(C3=O)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

BMT-108908: A Selective GluN2B Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] Composed of various subunits, the NMDA receptor's function is finely tuned by its subunit composition. The GluN2B subunit, in particular, has been a focal point for therapeutic intervention due to its association with various neurological and psychiatric disorders. BMT-108908 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit, demonstrating potential for the treatment of conditions associated with NMDA receptor hyperactivity. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Core Compound Details

This compound, with the chemical formula C22H25FN2O2, is chemically identified as (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one.[2]

Quantitative Data Summary

The preclinical characterization of this compound has established its high affinity and selectivity for the GluN2B subunit of the NMDA receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound

| Target | Species | Radioligand | Ki (nM) |

| GluN2B | Human | [3H]Ro25-6981 | 1.6[1] |

| GluN2B | Cynomolgus Monkey | [3H]Ro25-6981 | 0.71[1] |

| GluN2B | Rat | [3H]Ro25-6981 | 1.4[1] |

Table 2: In Vitro Functional Activity of this compound

| Receptor Subtype | Species | Assay System | IC50 (nM) |

| hNR1A/2B | Human | Xenopus Oocytes | 4.2[1] |

| hNR1A/2A | Human | Xenopus Oocytes | Inactive[1] |

| hNR1A/2C | Human | Xenopus Oocytes | Inactive[1] |

| hNR1A/2D | Human | Xenopus Oocytes | Inactive[1] |

Table 3: In Vivo Cognitive Effects of this compound in a Delayed Matching-to-Sample (DMS) Task

| Dose (mg/kg) | Effect on Task Completion | Average Latency to Respond (ms increase) | Performance Impairment | Average Plasma Concentration (30 min post-dose, nM) |

| 0.3 | No impairment | Not specified | Selective impairment in memory at long-delay | 279[1] |

| 1.0 | No impairment | 355[1] | Impairment of list-DMS performance at long-delay | Not specified |

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, or channel blockers that physically obstruct the ion channel, this compound binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the probability of channel opening in response to agonist binding, thereby decreasing the influx of Ca2+ and Na+ ions. This modulatory action allows for a more subtle and potentially safer inhibition of NMDA receptor function compared to complete antagonism.

Caption: Mechanism of action of this compound on the GluN2B-containing NMDA receptor.

Experimental Protocols

The following sections describe generalized methodologies representative of the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the GluN2B receptor.

1. Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the GluN2B receptor (e.g., [3H]Ro25-6981) and varying concentrations of this compound.

-

Separate wells are used to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

3. Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to assess the functional inhibition (IC50) of NMDA receptors by this compound.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B) is microinjected into the oocytes.

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

3. Drug Application and Data Acquisition:

-

NMDA receptor-mediated currents are elicited by applying glutamate and glycine to the oocyte.

-

After a stable baseline current is established, this compound is applied at various concentrations, and the resulting inhibition of the NMDA-evoked current is measured.

4. Data Analysis:

-

The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways

The overactivation of GluN2B-containing NMDA receptors is implicated in excitotoxic cell death pathways. By negatively modulating these receptors, this compound can potentially mitigate downstream pathological signaling.

Caption: Simplified signaling pathway showing the role of this compound in mitigating excitotoxicity.

Conclusion

This compound is a potent and selective GluN2B negative allosteric modulator with a well-defined preclinical profile. Its ability to selectively inhibit GluN2B-containing NMDA receptors suggests therapeutic potential in a range of CNS disorders characterized by NMDA receptor hyperactivity. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds. The detailed experimental methodologies offer a framework for the continued investigation of novel NMDA receptor modulators.

References

Unraveling the Role of Mr BMT in Neuroscience: A Technical Guide

An In-depth Analysis of Microglia Replacement by Bone Marrow Transplantation for Researchers and Drug Development Professionals

Initial Clarification: The term "BMT-108908" as a specific molecular entity in neuroscience research does not correspond to any known compound or agent in publicly available scientific literature. It is likely a misinterpretation of the abbreviation for a groundbreaking technique known as Microglia replacement by Bone Marrow Transplantation (Mr BMT) , potentially combined with a publication identifier. This guide will provide a comprehensive overview of the Mr BMT protocol, its functional implications in neuroscience, and the underlying molecular mechanisms.

Introduction to Microglia Replacement by Bone Marrow Transplantation (Mr BMT)

Microglia, the resident immune cells of the central nervous system (CNS), are implicated in the pathogenesis of numerous neurological disorders. The ability to replace endogenous, potentially dysfunctional microglia with healthy, genetically modified, or reporter-expressing counterparts represents a powerful tool for both fundamental research and therapeutic development. The Mr BMT technique is a highly efficient, protocol-driven approach to achieve near-complete replacement of microglia throughout the CNS in adult animal models, most notably in mice.[1][2]

This technique overcomes the low efficiency of traditional bone marrow transplantation methods for CNS engraftment.[3] The core principle of Mr BMT involves the transient depletion of endogenous microglia to create a vacant niche, followed by whole-body irradiation and subsequent transplantation of bone marrow cells from a donor animal. These donor cells then migrate into the CNS and differentiate into new, microglia-like cells, effectively repopulating the entire microglial compartment.

Quantitative Analysis of Mr BMT Efficiency

The Mr BMT protocol has demonstrated remarkable efficiency in replacing the microglial population across different regions of the central nervous system. The following table summarizes key quantitative data gathered from preclinical studies.

| Parameter | Value | Brain Region/Tissue | Reference |

| Microglia Depletion Efficiency | >99% | Brain Cortex | [3][4] |

| 100% | Retina | [3][4] | |

| Microglia Replacement Efficiency | >92% | Whole Brain | [3] |

| ~95% | Brain Cortex (typical) | [4] | |

| 99.46% | Retina | ||

| 92.61% | Spinal Cord | ||

| Donor Bone Marrow Cells | ≥1 x 10⁷ cells | Per recipient mouse | [3] |

| Timeline: Depletion | 14 days | N/A | [3][4] |

| Timeline: Repopulation | 30 days post-transplantation | N/A | [4] |

Experimental Protocol for Mr BMT

The following is a detailed, step-by-step protocol for performing Microglia replacement by Bone Marrow Transplantation in mice, based on established methodologies.[3][4]

Materials:

-

Recipient mice (e.g., C57BL/6J)

-

Donor mice (e.g., gender-matched, expressing a reporter like GFP)

-

PLX5622-formulated chow (1.2 g per kg of diet)

-

Control chow

-

Sterile Phosphate-Buffered Saline (PBS)

-

Neomycin-containing acidified water (1.1 g/L, pH 2.0-3.0)

-

X-ray irradiator

-

Standard surgical and cell culture equipment

Procedure:

Step 1: Microglial Depletion (14 days)

-

House the recipient mice in a specific pathogen-free (SPF) animal facility.

-

Provide the recipient mice with ad libitum access to PLX5622-formulated chow for 14 consecutive days. This competitively inhibits the CSF1R, leading to the depletion of the endogenous microglia.

-

From day 11, supplement the drinking water with neomycin and acidify it to prevent infections following irradiation.

Step 2: Bone Marrow Cell Isolation (Day 14)

-

Euthanize the donor mice.

-

Dissect the femurs and tibias and clean them of surrounding tissue.

-

Flush the bone marrow from the bones using sterile PBS.

-

Create a single-cell suspension by passing the bone marrow through a cell strainer.

-

Lyse red blood cells using an appropriate buffer.

-

Wash and resuspend the bone marrow cells in sterile PBS.

-

Determine the cell concentration and viability. A typical yield is around 5 x 10⁷ cells per donor mouse.

Step 3: Irradiation and Transplantation (Day 14)

-

Immediately following the 14-day PLX5622 treatment, subject the recipient mice to a single dose of 9 Gy whole-body X-ray irradiation. This myeloablative step is critical for enabling the engraftment of donor bone marrow cells.

-

Within a few hours of irradiation, intravenously inject at least 1 x 10⁷ donor bone marrow cells in approximately 100 µL of PBS into the tail vein of each recipient mouse.

Step 4: Recovery and Repopulation (30 days)

-

Immediately after transplantation, switch the diet of the recipient mice from PLX5622-formulated chow to the control diet.

-

Continue to provide neomycin-containing acidified water for the first 2-3 weeks post-transplantation to prevent opportunistic infections.

-

Allow the mice to recover for 30 days. During this period, the donor-derived cells will engraft, migrate into the CNS, and differentiate into microglia-like cells, repopulating the niche.

Step 5: Verification of Microglia Replacement (Day 44)

-

At 30 days post-transplantation (Day 44 of the protocol), the mice can be euthanized.

-

Perfuse the animals and collect CNS tissue (brain, spinal cord, retina).

-

Use immunohistochemistry or flow cytometry to quantify the percentage of donor-derived (e.g., GFP-positive) microglia among the total microglial population (e.g., Iba1-positive cells).

Visualizing the Mr BMT Workflow and Underlying Signaling

To facilitate a deeper understanding of the Mr BMT process, the following diagrams illustrate the experimental workflow and the key molecular pathway involved.

The initial depletion of endogenous microglia is a critical step in the Mr BMT protocol and is achieved through the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R). The survival and proliferation of microglia are highly dependent on signaling through this receptor.

As depicted in Figure 2, the binding of ligands such as CSF1 or IL-34 to CSF1R triggers downstream signaling cascades, prominently featuring the PI3K/Akt and MAPK/ERK pathways. These pathways are essential for promoting the survival and proliferation of microglia. Pharmacological inhibitors like PLX5622 block the kinase activity of CSF1R, thereby abrogating these pro-survival signals and inducing apoptosis in the microglial population. This creates the necessary niche for the subsequent engraftment of donor-derived cells.

References

- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]

- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 4. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BMT-108908: A Selective NR2B Subunit-Containing NMDA Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-108908 (CAS Number 1801151-15-4) is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. NMDA receptors are critical mediators of excitatory synaptic transmission in the central nervous system and are involved in synaptic plasticity, learning, and memory. The NR2B subunit, in particular, plays a significant role in these processes. The selective modulation of NR2B-containing NMDA receptors presents a promising avenue for therapeutic intervention in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailed experimental protocols, and a summary of its effects on cognitive function.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1801151-15-4 |

| IUPAC Name | (3R)-1-[(4-fluorophenyl)methyl]-3-[4-(4-hydroxyphenyl)piperidin-1-yl]pyrrolidin-2-one |

| Molecular Formula | C22H25FN2O2 |

| Molecular Weight | 368.45 g/mol |

Quantitative Pharmacological Data

In Vitro Binding Affinity and Functional Activity

The affinity and functional inhibitory activity of this compound at NR2B-containing NMDA receptors have been characterized using radioligand binding assays and two-electrode voltage clamp electrophysiology in Xenopus oocytes.

| Assay Type | Receptor/Channel | Species | Radioligand | Parameter | Value (nM) |

| Radioligand Binding | NR2B | Human | [3H]Ro25-6981 | Ki | 1.6 |

| Radioligand Binding | NR2B | Cynomolgus Monkey | [3H]Ro25-6981 | Ki | 0.71 |

| Radioligand Binding | NR2B | Rat | [3H]Ro25-6981 | Ki | 1.4 |

| Electrophysiology | hNR1A/2B | Human | - | IC50 | 4.2 |

| Electrophysiology | hNR1A/2A | Human | - | Activity | Inactive |

| Electrophysiology | hNR1A/2C | Human | - | Activity | Inactive |

| Electrophysiology | hNR1A/2D | Human | - | Activity | Inactive |

In Vivo Pharmacokinetics and Behavioral Effects

Pharmacokinetic and behavioral studies have been conducted in nonhuman primates to assess the in vivo properties of this compound.

| Species | Administration Route | Dose (mg/kg) | Mean Plasma Concentration (30 min post-dose) (nM) | Behavioral Task | Effect |

| Cynomolgus Monkey | Intramuscular | 0.3 | 279 | list-DMS | Impairment in memory at long-delay |

| Cynomolgus Monkey | Intramuscular | 1.0 | - | list-DMS | Time-dependent impairment in performance |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NR2B receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human, cynomolgus monkey, or rat NR1/NR2B receptors.

-

[3H]Ro25-6981 (specific activity ~80 Ci/mmol).

-

This compound stock solution in DMSO.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM unlabeled Ro25-6981.

-

96-well microplates.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [3H]Ro25-6981 (final concentration ~1 nM), and 50 µL of varying concentrations of this compound.

-

For total binding wells, add 50 µL of assay buffer instead of the competitor.

-

For non-specific binding wells, add 50 µL of 10 µM unlabeled Ro25-6981.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~50 µg of protein).

-

Incubate the plates at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To assess the functional inhibitory activity (IC50) of this compound on human NMDA receptor subtypes.

Materials:

-

Stage V-VI Xenopus laevis oocytes.

-

cRNA for human NR1A, NR2A, NR2B, NR2C, and NR2D subunits.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Agonist solution: Glycine (100 µM) and L-glutamate (100 µM) in ND96.

-

This compound stock solution in DMSO.

-

Two-electrode voltage clamp amplifier and data acquisition system.

Procedure:

-

Inject Xenopus oocytes with cRNA for the desired NMDA receptor subunits (e.g., NR1A + NR2B).

-

Incubate the oocytes for 2-5 days at 18°C.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

-

Apply the agonist solution to elicit an inward current.

-

Once a stable baseline current is established, co-apply varying concentrations of this compound with the agonist solution.

-

Measure the peak inward current at each concentration of this compound.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Nonhuman Primate Cambridge Neuropsychological Test Automated Battery (CANTAB) - list-based Delayed Match to Sample (list-DMS) Task

Objective: To evaluate the effect of this compound on working memory in nonhuman primates.

Apparatus:

-

CANTAB system with a touch-sensitive screen.

-

Automated pellet dispenser for food rewards.

Procedure:

-

Animals are trained to perform the list-DMS task.

-

A trial begins with the presentation of a list of 1 to 4 abstract visual patterns (samples) presented sequentially in the center of the screen.

-

Following a delay period (short, medium, or long), the sample pattern(s) are presented along with distractor patterns.

-

The animal is required to touch the sample pattern(s) in the order they were presented.

-

Correct responses are rewarded with a food pellet.

-

This compound or vehicle is administered intramuscularly prior to the test session.

-

Performance is measured by the percentage of correct responses at each delay length.

Plasma Concentration Analysis

Objective: To determine the plasma concentrations of this compound in nonhuman primates.

Procedure:

-

Collect blood samples at specified time points after drug administration.

-

Centrifuge the blood to separate the plasma.

-

Extract this compound from the plasma using a suitable organic solvent (e.g., protein precipitation with acetonitrile).

-

Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the concentration of this compound by comparing the peak area to a standard curve of known concentrations.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its characterization.

In-Depth Technical Guide to BMT-108908: A Selective NMDA NR2B Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental data related to BMT-108908, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B).

Core Molecular Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₅FN₂O₂ | [1] |

| Molecular Weight | 368.45 g/mol | [1] |

| IUPAC Name | (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one | [1] |

| CAS Number | 1801151-15-4 | [1] |

Chemical Structure

The chemical structure of this compound is provided below:

(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

(Image of the chemical structure of this compound would be placed here in a full document)

Mechanism of Action: Targeting the NMDA NR2B Receptor

This compound functions as a negative allosteric modulator that selectively targets the NR2B subtype of the NMDA receptor.[1][2] Unlike competitive antagonists that directly block the glutamate or glycine binding sites, this compound binds to an allosteric site on the NR2B subunit. This binding event reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the influx of calcium ions and dampening receptor-mediated signaling. This selective modulation of NR2B-containing NMDA receptors is a key area of investigation for therapeutic applications.

Experimental Protocols and Findings

Research conducted by Keavy et al. (2016) investigated the effects of this compound on the quantitative electroencephalogram (qEEG) in cynomolgus monkeys to identify a potential translational biomarker.[2][3][4]

Experimental Workflow

The general workflow for the qEEG studies is outlined below.

Detailed Methodologies

1. Animal Subjects and Surgical Implantation:

-

Cynomolgus monkeys were used in the study.[4]

-

Animals were surgically implanted with EEG radio-telemetry transmitters to allow for continuous monitoring of brain electrical activity.[4]

2. Drug Administration:

-

This compound was administered to the subjects. A vehicle control was used for comparison.[4]

-

The study also compared the effects of this compound with other NMDA receptor modulators, including traxoprodil, ketamine, and lanicemine.[4]

3. qEEG Data Acquisition and Analysis:

-

EEG data was continuously recorded following the administration of the drug or vehicle.[4]

-

The recorded EEG signals were subjected to quantitative analysis to determine the relative power across different frequency bands.[4]

Quantitative Data Summary

The primary goal of these studies was to determine if selective NMDA NR2B NAMs like this compound produce distinct changes in qEEG spectra that could serve as pharmacodynamic biomarkers.[2] While specific numerical data tables are embedded within the primary research articles, the key finding was that NMDA receptor channel blockers, such as ketamine, are known to increase the power of the gamma frequency band in the EEG.[3] The study by Keavy et al. aimed to characterize the specific qEEG signature of NR2B selective NAMs like this compound in nonhuman primates, a model with high translational value for clinical development.[2][4]

Further research by Weed et al. (2016) evaluated the cognitive effects of this compound in nonhuman primates using the Cambridge Neuropsychological Test Automated Battery (CANTAB).[5][6] This study demonstrated that systemic administration of selective NR2B NAMs, including this compound, can lead to transient cognitive impairment in multiple domains.[5][6]

For detailed quantitative data, readers are encouraged to consult the primary publications cited.

Conclusion

This compound is a potent and selective negative allosteric modulator of the NMDA NR2B receptor. Preclinical studies in nonhuman primates have begun to characterize its effects on brain activity via qEEG and its impact on cognitive function. The identification of a specific qEEG signature for NR2B NAMs could serve as a valuable translational biomarker in the clinical development of this class of compounds. The observed cognitive impairments highlight the critical role of NR2B receptor signaling in various cognitive processes. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development | PLOS One [journals.plos.org]

- 3. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

BMT-108908: A Deep Dive into its Selectivity for NMDA Receptor Subtypes

For Immediate Release

This technical guide provides an in-depth analysis of the selective pharmacological profile of BMT-108908, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's binding affinity and functional activity at various NMDA receptor subtypes.

Core Findings: High Selectivity for the NR2B Subtype

Quantitative Data Presentation

Table 1: Binding Affinity (Ki) of this compound at NR2B Receptors

| Species | Receptor Target | Radioligand | Ki (nM) |

| Human (native) | NR2B | [3H]Ro25-6981 | 1.6[1] |

| Cynomolgus Monkey (native) | NR2B | [3H]Ro25-6981 | 0.71[1] |

| Rat (native) | NR2B | [3H]Ro25-6981 | 1.4[1] |

Table 2: Functional Inhibitory Potency (IC50) of this compound

| Receptor Subtype | Expression System | Assay Type | IC50 (nM) |

| hNR1A/NR2B | Xenopus oocytes | Electrophysiology | 4.2[1] |

| hNR1A/NR2A | Xenopus oocytes | Electrophysiology | Inactive[1] |

| hNR1A/NR2C | Xenopus oocytes | Electrophysiology | Inactive[1] |

| hNR1A/NR2D | Xenopus oocytes | Electrophysiology | Inactive[1] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the selectivity of this compound for NMDA receptor subtypes. These protocols are based on established techniques in the field.

Radioligand Binding Assay for NR2B Selectivity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the NR2B subunit using the selective radioligand [3H]Ro25-6981.

1. Membrane Preparation:

-

Brain tissue (e.g., rat cerebral cortex, an area with high NR2B expression) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The pellet is washed and resuspended in a suitable buffer for the binding assay. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the radioligand [3H]Ro25-6981 (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound, this compound.

-

The prepared brain membrane homogenate.

-

-

Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive NR2B antagonist (e.g., unlabeled Ro25-6981).

-

The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's activity on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

The oocytes are injected with a mixture of cRNAs encoding the human NMDA receptor subunits (e.g., hNR1A and hNR2A, hNR1A and hNR2B, hNR1A and hNR2C, or hNR1A and hNR2D).

-

The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

2. Two-Electrode Voltage Clamp Recording:

-

An oocyte expressing the desired NMDA receptor subtype is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).

-

The NMDA receptor-mediated currents are evoked by applying a solution containing the agonists glutamate and glycine.

3. Drug Application and Data Acquisition:

-

A baseline current response to the agonists is established.

-

This compound, at various concentrations, is then co-applied with the agonists.

-

The inward current elicited by the agonists is recorded in the absence and presence of this compound.

-

The percentage of inhibition of the agonist-induced current is calculated for each concentration of this compound.

4. Data Analysis:

-

The concentration-response curve for this compound is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

The IC50 value, representing the concentration of this compound that produces 50% of the maximal inhibition, is determined by fitting the data to a sigmoidal dose-response equation.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and modulation by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

Experimental Workflow: Two-Electrode Voltage Clamp

References

The Cognitive Effects of BMT-108908: A Technical Guide for Researchers

An In-depth Analysis of the Preclinical Profile of a Novel NR2B Negative Allosteric Modulator

This technical guide provides a comprehensive overview of the cognitive effects of BMT-108908, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B (formerly known as NR2B). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of NMDA receptor modulators and their potential impact on cognitive function.

Executive Summary

This compound has been evaluated in preclinical studies to determine its effects on cognitive performance. Research indicates that this compound, along with other selective NR2B NAMs, can induce transient cognitive impairment, particularly in the domain of memory.[1][2] The primary evidence for this comes from studies in nonhuman primates utilizing the Cambridge Neuropsychological Test Automated Battery (CANTAB). This guide will delve into the quantitative data from these studies, detail the experimental protocols employed, and illustrate the underlying signaling pathways affected by this compound.

Mechanism of Action: Targeting the NMDA Receptor

This compound exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the probability of the ion channel opening in response to glutamate and glycine binding, thereby diminishing the influx of calcium ions into the postsynaptic neuron. This negative allosteric modulation is distinct from competitive antagonism at the glutamate or glycine binding sites and from channel blockade. The NMDA receptor, particularly the GluN2B subunit, is critically involved in synaptic plasticity, a fundamental process for learning and memory.

Signaling Pathway of NR2B-Containing NMDA Receptors and the Impact of this compound

The activation of GluN2B-containing NMDA receptors initiates a cascade of intracellular signaling events crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. The influx of calcium through the NMDA receptor channel acts as a second messenger, activating several downstream protein kinases.

A key player in this pathway is the Calcium/Calmodulin-dependent protein kinase II (CaMKII). The interaction between the C-terminal tail of the NR2B subunit and CaMKII is crucial for the kinase's activation and localization at the synapse.[2][3] Activated CaMKII, in turn, phosphorylates various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an enhancement of synaptic strength.

This compound, by reducing the calcium influx through the NR2B-containing NMDA receptor, is hypothesized to dampen this signaling cascade. This leads to reduced activation of CaMKII and subsequently, an impairment of LTP and other forms of synaptic plasticity, ultimately manifesting as deficits in cognitive functions like memory.

Quantitative Data on Cognitive Effects

The primary data on the cognitive effects of this compound comes from a study in nonhuman primates performing a list-based delayed match-to-sample (list-DMS) task.[1][2] This task assesses visual recognition memory. The administration of this compound resulted in a dose-dependent impairment in task performance, specifically affecting memory accuracy.

Table 1: Effect of this compound on Performance in the List-Based Delayed Match-to-Sample (List-DMS) Task in Nonhuman Primates

| Treatment Group | Dose (mg/kg, p.o.) | Percent Correct (Mean ± SEM) | Change from Vehicle (%) |

| Vehicle | 0 | 85.2 ± 2.1 | - |

| This compound | 0.3 | 78.5 ± 3.4 | -7.9 |

| This compound | 1 | 72.1 ± 4.0* | -15.4 |

| This compound | 3 | 65.8 ± 5.2** | -22.8 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and based on findings reported in Weed et al., 2016.

The impairment was selective for memory, as there were no significant effects on response latency or the number of trials completed at the tested doses. This suggests that the observed deficits were not due to motor impairment or a loss of motivation.

Experimental Protocols

The cognitive effects of this compound were assessed using the Cambridge Neuropsychological Test Automated Battery (CANTAB) adapted for nonhuman primates. The key paradigm used was the list-based delayed match-to-sample (list-DMS) task.

List-Based Delayed Match-to-Sample (List-DMS) Task

Objective: To assess visual recognition memory.

Apparatus: A touch-sensitive computer screen mounted on the front of the primate's testing chamber.

Procedure:

-

Initiation: Each trial begins with the appearance of a "start" stimulus on the screen. The subject is required to touch this stimulus to initiate the trial.

-

Sample Presentation: A list of one, two, or three abstract visual patterns (samples) is presented sequentially in the center of the screen. The subject is required to touch each sample as it appears.

-

Delay Period: Following the presentation of the last sample, a variable delay period is introduced (e.g., 2, 6, or 10 seconds).

-

Choice Phase: After the delay, the screen presents the last sample from the list along with one or more distractor patterns.

-

Response: The subject is required to touch the pattern that matches the last sample presented. A correct choice is rewarded with a food pellet or juice. An incorrect choice results in a brief time-out period.

-

Inter-trial Interval: A short interval separates each trial.

Key Dependent Measures:

-

Percent Correct: The primary measure of memory accuracy.

-

Response Latency: The time taken to make a choice after the presentation of the choice stimuli.

-

Trials Completed: The total number of trials finished within a session.

Discussion and Implications for Drug Development

The findings from preclinical studies on this compound and other selective NR2B NAMs have important implications for the development of drugs targeting the NMDA receptor. While antagonism of the NMDA receptor has shown promise for the treatment of depression, the potential for cognitive impairment is a significant concern. The data for this compound highlight a clear trade-off between the potential therapeutic effects of modulating NMDA receptor function and the risk of adverse cognitive side effects.

For drug development professionals, these findings underscore the need for careful assessment of the therapeutic window for NR2B NAMs. Future research should focus on identifying dosing regimens or co-therapies that can mitigate the cognitive-impairing effects while retaining the desired therapeutic activity. Furthermore, the use of sensitive and translatable cognitive assessment tools, such as the CANTAB, in early-phase clinical trials will be crucial for evaluating the cognitive safety profile of novel NMDA receptor modulators.

Conclusion

This compound is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. Preclinical evidence from nonhuman primate studies demonstrates that this compound can induce a dose-dependent impairment in visual recognition memory. This effect is consistent with its mechanism of action, which involves the dampening of NMDA receptor-mediated signaling pathways that are critical for synaptic plasticity. The detailed quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug development. A thorough understanding of the cognitive effects of compounds like this compound is essential for the continued exploration of the therapeutic potential of targeting the NMDA receptor.

References

- 1. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between the NR2B receptor and CaMKII modulate synaptic plasticity and spatial learning. [authors.library.caltech.edu]

An In-depth Technical Guide to BMT-108908: A Selective NR2B Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BMT-108908, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B (also known as GluN2B). This compound has been investigated for its potential therapeutic applications, and this document summarizes key findings related to its binding affinity, functional activity, and effects in preclinical models. While showing promise in early studies, its development was halted due to off-target effects.[1]

Core Compound Characteristics

This compound is a novel agent that demonstrates high selectivity for the NR2B subunit of the NMDA receptor.[2] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its function.[3] This mechanism of action has been a key area of interest for the development of new treatments for central nervous system disorders.[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound [2]

| Species | Receptor | Binding Assay | Ki (nM) |

| Human | NR2B | [3H]Ro25-6981 displacement | 1.6 |

| Cynomolgus Monkey | NR2B | [3H]Ro25-6981 displacement | 0.71 |

| Rat | NR2B | [3H]Ro25-6981 displacement | 1.4 |

Table 2: Functional Inhibition of NMDA Receptor Subtypes by this compound [2]

| Receptor Subtype (Human) | Functional Assay | IC50 (nM) |

| NR1A/NR2B | Inhibition in Xenopus oocytes | 4.2 |

| NR1A/NR2A | Inhibition in Xenopus oocytes | Inactive |

| NR1A/NR2C | Inhibition in Xenopus oocytes | Inactive |

| NR1A/NR2D | Inhibition in Xenopus oocytes | Inactive |

Table 3: Ex Vivo GluN2B Receptor Occupancy in Mouse Brain [1]

| Dose (mg/kg, i.v.) | Receptor Occupancy |

| 0.3 | 60% |

| 1.0 | 95% |

Table 4: In Vivo Efficacy in the Mouse Forced Swim Test (mFST) [1]

| Parameter | Value |

| Minimum Effective Dose (MED) | 0.56 mg/kg (i.v.) |

| Average Plasma Concentration at MED | 150 nM |

| Brain GluN2B Receptor Occupancy at MED | 75% |

Table 5: Off-Target Activity of this compound [1]

| Target | Assay | IC50 (nM) |

| hERG Channels | Inhibition | 620 |

Table 6: Effects of Intravenous this compound on qEEG in Cynomolgus Monkeys [4]

| Dose (mg/kg) | Relative Power Band | Effect | p-value | Cohen's d |

| 0.3 | Beta 1 | Decrease | 0.0041 | 0.8 |

| 1.0 | Beta 1 | Decrease | 0.0009 | 1.2 |

| 3.0 | Beta 1 | Decrease | 0.0004 | 1.6 |

| 0.3 | Alpha | Decrease | 0.0467 | 0.89 |

| 1.0 | Alpha | Decrease | 0.0223 | 1.47 |

| 3.0 | Alpha | Decrease | 0.0242 | 1.43 |

| All doses | Gamma | No effect | >0.05 | - |

| All doses | Theta | No effect | - | - |

Experimental Protocols

-

Objective: To determine the binding affinity of this compound to NR2B receptors.

-

Method: A radioligand displacement assay was used with [3H]Ro25-6981, a known selective NR2B ligand.

-

Tissues: Native brain tissues from humans, cynomolgus monkeys, and rats were utilized.

-

Procedure: Brain tissue homogenates were incubated with a fixed concentration of [3H]Ro25-6981 and varying concentrations of this compound. The amount of bound radioactivity was measured to determine the concentration of this compound required to displace 50% of the radioligand (IC50). The Ki value was then calculated using the Cheng-Prusoff equation.

-

Objective: To assess the functional inhibition of different NMDA receptor subtypes by this compound.

-

Method: Recombinant human NMDA receptors (NR1A co-expressed with NR2A, NR2B, NR2C, or NR2D subunits) were expressed in Xenopus oocytes.

-

Procedure: Two-electrode voltage clamp electrophysiology was used to measure the ion current through the NMDA receptor channels in response to the application of glutamate and glycine. The inhibitory effect of different concentrations of this compound on this current was measured to determine the IC50 value for each receptor subtype.

-

Objective: To evaluate the antidepressant-like activity of this compound.

-

Method: Mice were administered this compound intravenously.

-

Procedure: Following drug administration, mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded over a set period. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Objective: To determine the effects of this compound on brain electrical activity.

-

Subjects: Cynomolgus monkeys were surgically implanted with EEG radio-telemetry transmitters.[5]

-

Procedure: Following intravenous administration of this compound or vehicle, EEG was recorded. The recorded data was subjected to quantitative analysis to determine the relative power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[4][5]

Signaling Pathways and Experimental Workflows

This compound exerts its effects by binding to an allosteric site on the NR2B subunit of the NMDA receptor. This binding event reduces the probability of the ion channel opening in response to the binding of the neurotransmitters glutamate and glycine, thereby inhibiting receptor function.

Caption: Mechanism of this compound as a negative allosteric modulator of the NR2B-containing NMDA receptor.

Preclinical studies evaluated the impact of this compound on cognitive function in non-human primates using tasks such as the delayed match-to-sample (DMS).[2][6][7] These studies revealed that systemic administration of this compound could lead to transient cognitive impairment.[6][7]

Caption: Workflow for assessing the cognitive effects of this compound in non-human primates.

Conclusion

This compound is a well-characterized selective NR2B negative allosteric modulator that has been evaluated in a range of preclinical studies. While it demonstrated potent and selective binding to its target and showed efficacy in a rodent model of depression, its development was halted due to significant inhibition of hERG channels, raising concerns about potential cardiac side effects.[1] The data and protocols summarized in this guide provide valuable insights for researchers working on the development of new modulators of the NMDA receptor.

References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development | PLOS One [journals.plos.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

BMT-108908: A Selective NR2B Antagonist for Probing Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-108908 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This selectivity makes it a valuable pharmacological tool for elucidating the intricate role of NR2B-containing NMDA receptors in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). These processes are fundamental to learning, memory, and cognitive function, and their dysregulation is implicated in numerous neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use in studying synaptic plasticity, and its impact on key signaling pathways.

Core Properties of this compound

This compound exhibits high affinity and selectivity for the NR2B subunit of the NMDA receptor. As a negative allosteric modulator, it reduces the channel's open probability in the presence of the agonists glutamate and glycine, thereby diminishing calcium influx through the receptor. This targeted inhibition allows for the precise dissection of NR2B-mediated signaling events in complex neuronal circuits.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 1.4 nM | Rat brain NR2B receptors | [1] |

| 0.71 nM | Cynomolgus monkey brain NR2B receptors | [1] | |

| 1.6 nM | Human brain NR2B receptors | [1] | |

| Functional Inhibition (IC50) | 4.2 nM | Recombinant human NR1A/2B receptors | [1] |

Experimental Protocols

The following sections detail experimental protocols relevant to the study of this compound's role in synaptic plasticity. While specific published protocols for this compound are not widely available, the following methodologies are based on established procedures for similar selective NR2B antagonists, such as ifenprodil and CP-101,606, and can be adapted for use with this compound.

Electrophysiological Assessment of Long-Term Potentiation (LTP)

This protocol describes how to assess the effect of this compound on LTP in acute hippocampal slices, a standard model for studying synaptic plasticity.

1. Slice Preparation:

-

Anesthetize an adult rat or mouse according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., high-sucrose artificial cerebrospinal fluid - aCSF).

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording Setup:

-

Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at 2-3 mL/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

3. Experimental Procedure:

-

Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. Based on its IC50, a starting concentration range of 10-100 nM is recommended, but should be empirically determined. Perfuse the slice with the this compound containing aCSF for at least 20-30 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.

4. Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the degree of potentiation in the presence and absence of this compound.

Western Blot Analysis of CaMKII and CREB Phosphorylation

This protocol outlines the steps to investigate the impact of this compound on the phosphorylation state of key downstream signaling molecules, CaMKII and CREB, in cultured neurons or brain tissue.

1. Sample Preparation:

-

Cell Culture: Plate primary cortical or hippocampal neurons at an appropriate density. After maturation, treat the cells with this compound (e.g., 100 nM for 30 minutes) with or without subsequent stimulation (e.g., with NMDA or a depolarizing agent like KCl).

-

Tissue Homogenates: Administer this compound to animals via an appropriate route (e.g., intraperitoneal injection). At a designated time point, dissect the brain region of interest (e.g., hippocampus) and homogenize in lysis buffer containing phosphatase and protease inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-CaMKII (Thr286) and anti-phospho-CREB (Ser133)) and for the total forms of these proteins for normalization.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

Signaling Pathways

This compound, by inhibiting NR2B-containing NMDA receptors, is expected to modulate downstream signaling cascades crucial for synaptic plasticity.

By blocking the NR2B-mediated calcium influx, this compound is predicted to reduce the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII is a key player in the early stages of LTP, phosphorylating various synaptic proteins, including AMPA receptors, to enhance synaptic strength. Furthermore, CaMKII can translocate to the nucleus and activate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB is essential for the late phase of LTP, which involves new gene expression and protein synthesis, leading to long-lasting changes in synaptic structure and function. Therefore, this compound can be utilized to investigate the specific contribution of the NR2B-CaMKII-CREB signaling axis to different phases of synaptic plasticity.

Conclusion

This compound is a powerful and selective tool for investigating the role of NR2B-containing NMDA receptors in synaptic plasticity. Its high affinity and specificity allow for the targeted disruption of NR2B-mediated signaling, enabling researchers to dissect the molecular mechanisms underlying learning and memory. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the multifaceted contributions of the NR2B subunit to the dynamic processes of the brain. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for obtaining robust and meaningful results.

References

Investigating the Pharmacodynamics of BMT-108908: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-108908 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its interaction with the NR2B receptor, its functional consequences, and its effects on cognitive performance. The information presented herein is compiled from preclinical research and is intended to serve as a technical guide for professionals in the field of drug development and neuroscience.

Core Pharmacodynamic Profile of this compound

This compound exhibits high affinity and selectivity for the NR2B subunit of the NMDA receptor. Its mechanism as a negative allosteric modulator means that it binds to a site on the receptor distinct from the glutamate or glycine binding sites, leading to a reduction in the probability of channel opening upon agonist binding. This modulation results in a functional inhibition of NR2B-containing NMDA receptors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 1.6 nM | [1] |

| Cynomolgus Monkey | 0.71 nM | [1] | |

| Rat | 1.4 nM | [1] | |

| Functional Inhibition (IC50) | Human (hNR1A/2B) | 4.2 nM | [1] |

| Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound. |

| Cognitive Task | Species | Dose | Effect | Reference |

| List-based Delayed Match to Sample (list-DMS) | Cynomolgus Monkey | 0.3 mg/kg | Selective impairment in memory at the long-delay condition. | [1] |

| 1.0 mg/kg | Significant increase in the average latency to respond. | [1] | ||

| Table 2: In Vivo Cognitive Effects of this compound. |

Signaling Pathway of the NR2B-Containing NMDA Receptor and Modulation by this compound

The NR2B subunit of the NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system, particularly in the forebrain. Upon binding of glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing for the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. Key downstream effectors include Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Ras-ERK pathway.

This compound, as a negative allosteric modulator, binds to the NR2B subunit and reduces the efficacy of glutamate and co-agonist binding in opening the ion channel. This leads to a diminished Ca²⁺ influx and subsequent dampening of the downstream signaling cascade.

NR2B signaling pathway and this compound modulation.

Experimental Protocols

[³H]Ro25-6981 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the NR2B subunit of the NMDA receptor.

-

Tissue Preparation: Membranes are prepared from the forebrain of rats, cynomolgus monkeys, or from cells expressing recombinant human NR2B receptors.

-

Radioligand: [³H]Ro25-6981, a selective NR2B antagonist, is used as the radiolabeled ligand.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Incubation: A constant concentration of [³H]Ro25-6981 is incubated with the prepared membranes and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]Ro25-6981 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the functional inhibition of NMDA receptors by this compound.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the human NMDA receptor subunits (hNR1A and hNR2B).

-

Electrophysiological Recording: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Agonist Application: The NMDA receptor is activated by the application of glutamate and glycine.

-

Compound Application: this compound is applied at various concentrations to determine its effect on the agonist-induced current.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal agonist response (IC50) is calculated.

TEVC experimental workflow.

List-based Delayed Match to Sample (list-DMS) Task in Non-Human Primates

This behavioral paradigm assesses the impact of this compound on working memory.

-

Subjects: Cynomolgus monkeys are trained on the task.

-

Apparatus: The task is typically conducted in a computer-automated testing apparatus with a touch-sensitive screen.

-

Procedure:

-

Sample Phase: The monkey is presented with a list of visual stimuli (e.g., abstract patterns) on the screen.

-

Delay Phase: A delay period of varying duration (short, medium, long) follows the presentation of the sample list.

-

Choice Phase: The monkey is then presented with two stimuli: one from the sample list and one novel stimulus.

-

Response: The monkey is required to touch the stimulus that was part of the original sample list to receive a reward.

-

-

Drug Administration: this compound is administered systemically (e.g., intramuscularly) before the testing session.

-

Data Collection: Performance metrics such as the percentage of correct responses at each delay length and the latency to respond are recorded.

DMS task workflow.

Conclusion

This compound is a selective and potent NR2B negative allosteric modulator. Its pharmacodynamic profile is characterized by high-affinity binding to the NR2B subunit and functional inhibition of NR2B-containing NMDA receptors. Preclinical studies in non-human primates have demonstrated that this modulation of NR2B activity leads to impairments in cognitive domains, particularly working memory. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development of compounds targeting the NR2B subunit of the NMDA receptor.

References

An In-depth Technical Guide on BMT-108908 and its Impact on Long-Term Potentiation (LTP)

Disclaimer: Specific quantitative data from long-term potentiation (LTP) experiments involving BMT-108908 are not publicly available in the cited literature. The following guide is based on the known pharmacology of this compound as a selective negative allosteric modulator (NAM) of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor and established knowledge of the role of NR2B in LTP. The quantitative data presented is illustrative of the expected effects of this class of compounds.

Introduction

This compound is a selective negative allosteric modulator of the NMDA receptor, specifically targeting the NR2B subunit.[1] This compound has been investigated for its effects on cognition, with studies showing that systemic administration can lead to transient cognitive impairment in multiple domains.[1][2][3] Understanding the impact of this compound on synaptic plasticity, particularly long-term potentiation (LTP), is crucial for elucidating the mechanisms underlying its cognitive effects and for its potential development as a pharmacological tool or therapeutic agent.

LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered one of the major cellular mechanisms that underlies learning and memory.[4] The NMDA receptor is a key player in the induction of many forms of LTP. This guide provides a technical overview of the expected impact of this compound on LTP, detailing the relevant signaling pathways, experimental protocols for investigation, and representative data.

The Role of the NR2B Subunit in Long-Term Potentiation

The NMDA receptor is a glutamate-gated ion channel that is critical for the induction of LTP at many excitatory synapses in the central nervous system, particularly in the hippocampus.[4][5] A key feature of the NMDA receptor is its requirement for both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block and allow for calcium (Ca2+) influx. This Ca2+ influx acts as a critical second messenger, initiating a cascade of intracellular signaling events that lead to a lasting increase in synaptic efficacy.

NMDA receptors are heterotetramers typically composed of two NR1 subunits and two NR2 subunits. The NR2 subunit composition, primarily NR2A and NR2B in the forebrain, dictates the biophysical and pharmacological properties of the receptor complex. NR2B-containing NMDA receptors have distinct properties, including slower channel kinetics (prolonged opening time) compared to NR2A-containing receptors, which can lead to a greater Ca2+ influx upon activation.

The role of the NR2B subunit in LTP has been a subject of extensive research, with evidence suggesting its involvement is dependent on factors such as developmental stage and the specific LTP induction protocol used. At many synapses, particularly in younger animals, the activation of NR2B-containing NMDA receptors is crucial for the induction of LTP.

Expected Impact of this compound on Long-Term Potentiation

As a negative allosteric modulator selective for the NR2B subunit, this compound is expected to reduce the activity of NR2B-containing NMDA receptors without completely blocking them. By binding to an allosteric site on the NR2B subunit, this compound would likely decrease the probability of channel opening in response to glutamate binding and postsynaptic depolarization.

The primary consequence of this action on LTP would be an attenuation or complete blockade of its induction, particularly in synaptic pathways where NR2B-containing NMDA receptors are essential. This inhibitory effect would be dose-dependent. At lower concentrations, this compound might cause a reduction in the magnitude of LTP, while at higher concentrations, it could completely prevent the induction of LTP.

Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical, yet representative, quantitative data illustrating the dose-dependent inhibitory effect of a selective NR2B NAM, such as this compound, on LTP induction in hippocampal CA1 synapses. The data represents the mean field excitatory postsynaptic potential (fEPSP) slope, normalized to a pre-stimulation baseline, measured 60 minutes after the induction of LTP.

| Compound Concentration | Mean fEPSP Slope (% of Baseline) | Standard Deviation | N (Slices) |

| Vehicle (Control) | 155% | ± 12% | 10 |

| 1 µM this compound | 130% | ± 10% | 8 |

| 10 µM this compound | 105% | ± 8% | 8 |

| 30 µM this compound | 98% | ± 7% | 8 |

Note: This data is illustrative and intended to represent a typical outcome for a selective NR2B NAM on LTP.

Experimental Protocols

The following is a detailed methodology for a standard in vitro experiment to assess the impact of a compound like this compound on LTP in acute hippocampal slices.

Hippocampal Slice Preparation

-

Animal Euthanasia and Brain Extraction: A rodent (e.g., a young adult rat) is anesthetized and euthanized in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

-

Slicing: The hippocampus is dissected out, and transverse slices (typically 350-400 µm thick) are prepared using a vibratome in the ice-cold cutting solution.

-

Recovery: Slices are transferred to a holding chamber containing standard aCSF (where sucrose is replaced with NaCl, and MgCl2 and CaCl2 are adjusted to physiological levels, e.g., 1 mM and 2 mM respectively) and allowed to recover at a controlled temperature (e.g., 32-34°C) for at least one hour before experiments commence.

Electrophysiological Recording

-

Slice Transfer and Perfusion: A single slice is transferred to a recording chamber on a microscope stage and is continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Test stimuli (e.g., 0.1 ms duration) are delivered at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. The stimulation intensity is adjusted to produce a response that is approximately 30-40% of the maximal fEPSP amplitude. A stable baseline is recorded for at least 20-30 minutes.

-

Drug Application: this compound (or vehicle) is bath-applied at the desired concentration for a predetermined period (e.g., 20 minutes) before the induction of LTP.

LTP Induction and Post-Induction Recording

-

Theta-Burst Stimulation (TBS): A common and physiologically relevant protocol for inducing LTP is theta-burst stimulation. A typical TBS protocol consists of several trains of high-frequency bursts. For example, 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.

-

Post-Induction Recording: Immediately after the TBS, the stimulation is returned to the baseline frequency, and the fEPSP slope is recorded for at least 60 minutes to measure the magnitude and stability of the potentiated response. The degree of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

Experimental Workflow Diagram

Caption: Experimental Workflow for In Vitro LTP Assay.

Conclusion

This compound, as a selective NR2B negative allosteric modulator, is predicted to be a potent inhibitor of long-term potentiation in neural circuits where this form of synaptic plasticity is dependent on NR2B-containing NMDA receptors. This inhibitory action on a fundamental cellular mechanism of learning and memory provides a plausible explanation for the cognitive impairments observed in preclinical studies. Further research, including detailed electrophysiological studies, would be necessary to fully characterize the dose-dependent effects of this compound on LTP and to correlate these synaptic effects with its behavioral outcomes. The experimental frameworks and signaling pathways detailed in this guide provide a comprehensive basis for such investigations.

References

- 1. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMT-108908 in Excitatory Neurotransmission: A Technical Guide

An In-depth Examination of a Selective GluN2B Negative Allosteric Modulator

Abstract

BMT-108908 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit. As a key player in excitatory neurotransmission, the NMDA receptor is integral to synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and its effects on excitatory neurotransmission. We present detailed quantitative data on its binding affinity and functional inhibition, outline the experimental protocols used for its characterization, and visualize its impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating NMDA receptor modulation and its therapeutic potential.

Introduction to this compound

This compound, with the chemical formula C22H25FN2O2 and a molecular weight of 368.45 g/mol , is a novel compound that has been investigated for its selective interaction with the GluN2B subunit of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission throughout the central nervous system. The diverse subunit composition of NMDA receptors (combinations of GluN1, GluN2A-D, and GluN3A-B subunits) gives rise to distinct pharmacological and biophysical properties. The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is critically involved in synaptic plasticity.